molecular formula C9H8N2O B8658803 6-methylphthalazin-1(2H)-one

6-methylphthalazin-1(2H)-one

Cat. No.: B8658803
M. Wt: 160.17 g/mol
InChI Key: CPFLELOIZHQGPW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and medicinal chemistry. openmedicinalchemistryjournal.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones. nih.govrsc.orgnih.gov Their significance stems from their ability to engage in various biological interactions, often mimicking endogenous metabolites and binding to physiological targets with high affinity and specificity. openmedicinalchemistryjournal.com

Approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, underscoring their structural importance in pharmaceutical design. nih.govrsc.orgnih.gov The presence of nitrogen atoms can confer several advantageous properties to a molecule, such as improved stability, the capacity to form hydrogen bonds with biological macromolecules like DNA and proteins, and the ability to modulate physicochemical properties like solubility and bioavailability. nih.gov This versatility has led to the development of numerous synthetic nitrogen-containing heterocyclic drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govijsrtjournal.com

Phthalazin-1(2H)-one as a Privileged Pharmacophore and Versatile Scaffold in Chemical Biology

The phthalazin-1(2H)-one nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry. researchgate.netnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile scaffold for the development of diverse therapeutic agents. researchgate.net Although relatively rare in natural products, the phthalazinone core has proven to be a valuable synthetic platform. researchgate.netresearchgate.net

The versatility of the phthalazin-1(2H)-one scaffold is attributed to its unique structural and electronic properties. nih.gov The fused ring system provides a rigid backbone, while the presence of nitrogen atoms and a carbonyl group allows for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking. researchgate.net This enables phthalazinone derivatives to interact with a wide range of biological targets, such as enzymes and receptors. researchgate.netresearchgate.net Consequently, this scaffold has been extensively utilized in the design of compounds with a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov

Historical Perspectives and Evolution of Phthalazinone Derivatives in Pharmaceutical Sciences

The investigation of phthalazinone derivatives in the pharmaceutical sciences has a rich history, with early research focusing on their synthesis and fundamental chemical properties. The initial preparation of the parent compound, phthalazin-1(2H)-one, involved the reaction of 3-hydroxyphthalimidine with hydrazine (B178648). Over time, the nomenclature was standardized, and the compound became recognized as a fundamental building block within the broader phthalazine (B143731) family.

The mid-20th century saw an expansion of research into the synthetic applications and derivatization of the phthalazinone core. Scientists began to explore its potential as an intermediate in the synthesis of more complex pharmaceutical compounds. This led to the discovery of a wide array of derivatives with diverse pharmacological activities, establishing the phthalazinone scaffold as a significant area of interest in medicinal chemistry. researchgate.netosf.io The development of drugs such as hydralazine (B1673433) for hypertension and, more recently, olaparib (B1684210) for cancer treatment, highlights the enduring therapeutic importance of this chemical class. researchgate.netnih.gov

Overview of Diverse Pharmacological Activities Associated with the Phthalazinone Core

The phthalazinone core is a versatile scaffold that has been incorporated into a wide range of biologically active compounds. nih.govosf.io Derivatives of phthalazin-1(2H)-one have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug development. researchgate.netnih.govnih.gov

These activities include:

Anticancer: Phthalazinone derivatives, such as the PARP inhibitor olaparib, have shown significant efficacy in treating various cancers. researchgate.netnih.govnih.gov

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. researchgate.netresearchgate.netnih.gov

Antihypertensive and Vasorelaxant: The ability of some phthalazinones to relax blood vessels has led to their use in treating high blood pressure. researchgate.netresearchgate.net

Antimicrobial and Antifungal: The scaffold has been used to develop agents that combat bacterial and fungal infections. osf.ionih.govbeilstein-journals.org

Antidiabetic: Some derivatives have shown potential in managing diabetes. researchgate.netresearchgate.netosf.io

Antihistaminic and Antiasthmatic: Phthalazinones have been investigated for their potential in treating allergic conditions and asthma. researchgate.netnih.govnih.gov

Antidepressant and Anticonvulsant: The scaffold has also been explored for its effects on the central nervous system. researchgate.netresearchgate.net

This wide range of biological activities underscores the importance of the phthalazinone scaffold as a privileged structure in medicinal chemistry. researchgate.netnih.govnih.gov

Chemical Profile of 6-methylphthalazin-1(2H)-one

This section details the synthesis, chemical properties, and structural characteristics of the specific compound this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common approach involves the cyclocondensation of a substituted 2-acylbenzoic acid with hydrazine or its derivatives. mdpi.com For instance, 4-methyl-2-acetylbenzoic acid can be reacted with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to yield this compound. mdpi.com

Further derivatization is also common. For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one was synthesized by treating the corresponding benzalphthalide (B177156) with methyl hydrazine. mdpi.com Another example is the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, which was accomplished via a seven-step route starting from 3-hydroxy-acetophenone. nih.govacs.org

Table 1: Spectroscopic Data for a Representative Phthalazinone Derivative

Spectroscopic TechniqueData for 4-(4-Methoxybenzyl)-2-methylphthalazin-1(2H)-one jst.go.jp
IR (KBr, cm⁻¹) 3199 (NH), 1661 (C=O), 1610 (C=N)
¹H-NMR (400 MHz, DMSO-d₆, δ ppm) 3.69 (s, 3H, OCH₃), 4.22 (s, 2H, CH₂Ar), 7.33–8.34 (m, 4H, ArH), 12.74 (s, 1H, NH, D₂O exchangeable)
¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) 35.13, 55.79, 113.39, 122.51, 126.15, 127.36, 128.56, 130.23, 132.19, 133.62, 153.44, 154.33, 156.09, 163.14
MS (m/z) 266 [M⁺]

This table presents data for a related derivative to illustrate typical characterization values.

Chemical Reactions and Derivatizations

The this compound scaffold can undergo a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives. The nitrogen at the 2-position can be readily alkylated. For instance, N-allylation can be achieved using allyl bromide in the presence of a base like potassium carbonate. researchgate.net

The methyl group on the phthalazinone ring can also be a site for further functionalization, although reactions involving the core ring system are more common. The chlorine atom in derivatives like 6-chloro-4-methyl-1(2H)-phthalazinone can be displaced through nucleophilic substitution reactions. Furthermore, the carbonyl group can participate in various condensation reactions.

Derivatization at the 4-position is also a common strategy. For example, 4-benzyl-2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one was synthesized from the corresponding hydrazide precursor. jst.go.jp These examples highlight the versatility of the this compound core for creating libraries of compounds for biological screening.

Structural Elucidation and Physicochemical Properties

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comjst.go.jpjst.go.jp X-ray crystallography can provide definitive information about the three-dimensional structure in the solid state.

Table 2: Physicochemical Properties of a Related Phthalazinone

PropertyValue for 6-chloro-4-methyl-1(2H)-phthalazinone nih.gov
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

This table presents data for a closely related compound to provide an indication of the physicochemical properties.

Biological and Pharmacological Profile

The biological and pharmacological activities of this compound and its derivatives are of significant interest in the field of medicinal chemistry.

Documented Pharmacological Activities

Derivatives of this compound have been investigated for a range of pharmacological activities. Notably, some have been explored as potential anticancer agents. For example, certain 4-substituted-2-methylphthalazin-1(2H)-one derivatives have shown inhibitory activity against cancer cell lines. mdpi.com

Additionally, antifungal activity has been reported for some derivatives. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant antifungal activity against various pathogenic fungi. mdpi.com Furthermore, a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed and synthesized as potential herbicides, acting as inhibitors of acetohydroxyacid synthase (AHAS). nih.govacs.org

Mechanism of Action and Biological Targets

The mechanisms of action for this compound derivatives vary depending on their specific structure and the biological context. In the case of anticancer activity, some phthalazinone derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.netnih.gov By inhibiting PARP, these compounds can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways.

For the antifungal derivatives, the precise mechanism may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes. mdpi.com The herbicidal derivatives of this compound have been shown to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govacs.org

Relevant Patents and Preclinical Research

Several patents have been filed that include derivatives of this compound, highlighting their commercial potential. For instance, a patent application describes phthalazine derivatives, including those with a methyl group at the 6-position, as inhibitors of PARP1, PARP2, and/or tubulin for the treatment of cancer. google.comgoogleapis.com Another patent focuses on novel compounds, some of which are derivatives of this compound, as PARP inhibitors. google.com

Preclinical research has demonstrated the potential of these compounds. For example, studies have shown the in vitro cytotoxicity of certain phthalazinone derivatives against various cancer cell lines. nih.gov The antifungal and herbicidal activities of other derivatives have also been demonstrated in preclinical models. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-11-9(8)12/h2-5H,1H3,(H,11,12)

InChI Key

CPFLELOIZHQGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Methylphthalazin 1 2h One

General Synthetic Approaches to Phthalazin-1(2H)-one Derivatives

The synthesis of the phthalazinone core has been a subject of extensive research, leading to the development of several reliable methods. These strategies often involve the construction of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions and Their Variants

Cyclocondensation reactions are a cornerstone in the synthesis of phthalazin-1(2H)-one derivatives. nih.gov This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A prevalent method utilizes the condensation of 2-acylbenzoic acids with hydrazine hydrate (B1144303). researchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring. ekb.eg The versatility of this method allows for the synthesis of a wide array of substituted phthalazinones by varying the substituents on both the 2-acylbenzoic acid and the hydrazine. bu.edu.eg For instance, using substituted phenylhydrazines leads to N-aryl phthalazinones. researchgate.net

Modifications to the classical cyclocondensation methods have been developed to improve efficiency and environmental compatibility. These include multicomponent strategies, such as the [3+2+1] three-component approach, which offer higher synthetic efficiency. nih.gov Furthermore, the use of catalysts like heteropolyacids has been shown to promote the reaction under milder conditions, often leading to excellent yields. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate cyclocondensation reactions, significantly reducing reaction times. sci-hub.seresearchgate.net

Friedel-Crafts Acylation as a Precursor Strategy

Friedel-Crafts acylation is a key strategy for preparing the 2-acylbenzoic acid precursors required for phthalazinone synthesis. bu.edu.egsciforum.net This reaction involves the acylation of an aromatic compound with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. esmed.org

For example, the reaction of phthalic anhydride with a substituted benzene (B151609) derivative can introduce the necessary acyl group ortho to a carboxylic acid function. The resulting 2-aroylbenzoic acid can then be cyclized with hydrazine to form the desired 4-arylphthalazinone. esmed.org This two-step process, involving Friedel-Crafts acylation followed by cyclization, is a widely used and adaptable route to various phthalazinone derivatives. The choice of the aromatic substrate in the Friedel-Crafts step determines the nature of the substituent at the 4-position of the phthalazinone ring. esmed.org

Ortho-Substituent Cyclization Methodologies

Ortho-substituent cyclization represents another important class of synthetic methods for phthalazinones. These strategies often start with a benzene ring bearing two ortho substituents that can react to form the heterocyclic ring.

One such approach involves the use of o-halobenzaldehydes or o-halomethyl benzoates. For instance, a palladium-catalyzed one-pot synthesis of phthalazinones has been described starting from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines. researchgate.net Another method reports the carbonylation of 2-bromobenzaldehydes with hydrazines, using a cobalt carbonyl complex as the source of carbon monoxide, to construct the phthalazinone ring. researchgate.net

A notable strategy for creating substituted methylphthalazin-1-one derivatives involves a seven-step route starting from 3-hydroxy-acetophenone. This ortho-substituent cyclization strategy was designed to produce specific herbicidal lead structures. nih.govacs.org Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For example, ruthenium(II)-catalyzed ortho-C(sp2)–H hydroxyalkylation of phthalazinones using ethyl glyoxalate has been reported, demonstrating the regioselective functionalization of the phthalazinone core. researchgate.net

Specific Synthetic Pathways for 6-Methylphthalazin-1(2H)-one

While general methods provide access to the phthalazinone scaffold, the synthesis of specifically substituted derivatives like this compound requires tailored strategies to ensure correct regiochemistry and optimal yields.

Regioselective Introduction of the Methyl Group at the C-6 Position

The regioselective synthesis of this compound is crucial for its specific applications. One direct approach involves starting with a precursor that already contains the methyl group at the desired position. For example, using 4-methylphthalic anhydride as a starting material in a condensation reaction with hydrazine would theoretically yield a mixture of 6-methyl and 7-methyl isomers. Separating these isomers can be challenging.

A more controlled approach involves the synthesis of 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one from 4-chlorobenzamide, which can then be further modified. acs.org Another route starts from 5-bromoisobenzofuran-1(3H)-one, which is converted to 6-bromophthalazin-1(2H)-one. The bromo-substituent can then be replaced by a methyl group through a suitable cross-coupling reaction. acs.orghawaii.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective introduction of methyl groups onto an aromatic ring. Starting with a halogenated phthalazinone precursor, such as 6-bromophthalazin-1(2H)-one, a methyl group can be introduced using a methylboronic acid or its ester in the presence of a palladium catalyst.

Synthetic Route Optimization for Yield and Purity

Optimizing the synthetic route for this compound is essential for obtaining high yields and purity, which are critical for its use in research and development. whiterose.ac.uk This involves a systematic evaluation of reaction parameters such as solvent, temperature, catalyst, and reaction time. whiterose.ac.uk

One factor at a time (OFAT) is a traditional optimization method where one parameter is varied while others are kept constant. whiterose.ac.uk However, modern approaches like Design of Experiments (DoE) offer a more robust and efficient way to optimize reactions by simultaneously varying multiple factors and analyzing their interactions. whiterose.ac.uk

For the synthesis of phthalazinones, key parameters to optimize include the temperature during cyclization (often between 60–80°C) and the stoichiometric ratio of hydrazine to the intermediate. Careful control of these parameters can minimize the formation of side products. Purification is typically achieved through recrystallization from solvents like ethanol (B145695) or chloroform (B151607) to achieve high purity (>95%). Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for phthalazinone synthesis. researchgate.net

Below is an interactive data table summarizing key parameters and outcomes for different synthetic approaches to phthalazinone derivatives, which can be adapted for the optimization of this compound synthesis.

Synthetic Method Starting Materials Key Reagents/Catalysts Typical Conditions Yield Reference
Cyclocondensation2-Acylbenzoic acid, Hydrazine hydrate-Ethanol, Reflux>80%
CyclocondensationPhthalaldehydic acid, Phenyl hydrazinesHeteropolyacids (HPAs)CHCl3, CatalyticVery Good researchgate.net
Friedel-Crafts Acylation & CyclizationPhthalic anhydride, Substituted phenolAlCl3, HydrazineAcetic acid, RefluxGood
Ortho-Substituent Cyclization3-Hydroxy-acetophenoneMultiple steps-- nih.govacs.org
Microwave-Assisted SynthesisBenzalphthalides, MethylhydrazineSiO2350 W, 1-6 min60-70% researchgate.net

This table can be filtered and sorted to compare different synthetic strategies and their outcomes, aiding in the selection and optimization of the most suitable route for producing this compound.

Strategic Derivatization of the Phthalazin-1(2H)-one Core

The phthalazin-1(2H)-one nucleus, and specifically its 6-methyl variant, serves as a "privileged building block" in drug development due to the wide array of pharmacological activities its derivatives possess. nih.gov Key to unlocking this potential is the strategic modification of the core at several key positions, primarily the N-2 and C-4 locations.

N-Alkylation and N-Substitution Reactions at the N-2 Position

The nitrogen at the N-2 position of the phthalazinone ring is a primary site for derivatization, often accomplished through N-alkylation. This reaction typically involves treating the parent phthalazinone with an alkyl or substituted alkyl halide in the presence of a base. For instance, the synthesis of N-2 ethyl and allyl derivatives of a C-4 substituted phthalazinone was achieved through direct alkylation using the corresponding alkyl or alkenyl bromide. nih.gov

Studies have shown that the nature of the substituent at the N-2 position is critical for biological activity. For example, in a series of antifungal phthalazinones, N-2 methylated analogues displayed fair to good inhibitory results, whereas derivatives without a methyl group at this position were inactive. nih.gov Further modifications, such as replacing the N-2 methyl group with an ethyl or allyl group, resulted in reduced or complete loss of activity, highlighting the sensitivity of the structure-activity relationship to changes at this site. nih.gov

A common strategy involves introducing a functionalized chain at the N-2 position, which can serve as a linker for further modifications. The reaction of a phthalazinone with reagents like 2-chloroethanol (B45725) or ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in a solvent like dry acetone (B3395972) yields hydroxyl or ester functionalities, respectively, at the end of an ethyl chain on the N-2 nitrogen. jpsbr.org These functional groups can then be used to build more complex molecules. For example, an ester can be converted to an acid hydrazide by reacting with hydrazine hydrate, creating a key intermediate for synthesizing heterocyclic appendages. derpharmachemica.comderpharmachemica.com

Starting MaterialReagentConditionsProductReference
4-(4-Chlorobenzyl)-6(7)-methylphthalazin-1(2H)-oneEthyl bromide / Allyl bromide-N-Ethyl / N-Allyl derivative nih.gov
4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one2-ChloroethanolK₂CO₃, dry acetone, reflux2-(2-Hydroxyethyl) derivative jpsbr.org
4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-oneEthyl chloroacetateK₂CO₃, dry acetone, refluxEthyl (1-oxo-phthalazin-2(1H)-yl)acetate derivative jpsbr.org
Phthalazin-1(2H)-onePropylene CarbonateNa₂CO₃, CaCl₂, heat2-(2-Hydroxypropyl)phthalazin-1(2H)-one mdpi.com

C-Substitution Reactions at the C-4 Position (e.g., Chloromethylation)

The C-4 position of the phthalazinone ring is another critical site for modification that significantly influences the compound's properties. Substituents are often introduced at this position during the initial synthesis of the ring system itself, for example, by condensing a substituted 2-benzoylbenzoic acid with hydrazine. jpsbr.org However, post-synthesis modification is also possible.

One notable transformation is chloromethylation. While direct chloromethylation can be challenging, a related strategy involves the functionalization of a pre-existing group at C-4. For instance, a 4-methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield a 4-(bromomethyl) derivative. researchgate.net This bromomethyl group is a versatile intermediate that can be converted into other functionalities. For example, it can be used to link the phthalazinone core to other scaffolds, such as in the synthesis of dithiocarbamate (B8719985) hybrids where a 4-(aminomethyl) derivative serves as the key precursor. nih.govresearchgate.net

Research has underscored the importance of the C-4 substituent. In a study on antifungal agents, a 4-(4-chlorobenzyl) group was identified as a key feature for potent activity. nih.govosf.io The presence of this specific group at C-4, combined with a methyl group at N-2, yielded the most active compound against several fungal strains. nih.gov

PrecursorReactionIntermediate/ProductPurposeReference
4-Methylphthalazin-1(2H)-oneBromination with NBS, (BzO)₂4-(Bromomethyl)phthalazin-1(2H)-oneVersatile intermediate for further substitution researchgate.net
4-(Bromomethyl) derivativeGabriel Synthesis (via phthalimide)4-(Aminomethyl) derivativePrecursor for hybridization (e.g., with dithiocarbamates) nih.govresearchgate.net

Incorporation of Fused or Appended Heterocyclic Moieties (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

A widely employed strategy to diversify the biological profile of phthalazinones is the attachment of other heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. These are typically appended to the N-2 position via a short linker. The common synthetic pathway begins with the N-alkylation of the phthalazinone with ethyl chloroacetate, followed by hydrazinolysis to form an acetohydrazide intermediate (a hydrazide derivative). derpharmachemica.comderpharmachemica.comfayoum.edu.eg This hydrazide is a crucial building block for forming various five-membered heterocycles.

Oxadiazoles: The acetohydrazide intermediate can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. One method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then refluxed in ethanol to yield an oxadiazole-thione. derpharmachemica.comresearchgate.net Another approach is the reaction of the acid hydrazide with ethyl chloroformate. derpharmachemica.comderpharmachemica.com

Thiadiazoles: 1,3,4-Thiadiazole moieties can be synthesized from the same dithiocarbazate intermediate by treating it with a dehydrating agent like concentrated sulfuric acid at room temperature. derpharmachemica.comresearchgate.net Thiadiazoles can also be formed from thiosemicarbazide (B42300) precursors. sbq.org.br

Triazoles: The 1,2,4-triazole (B32235) ring system is another common addition. The oxadiazole derivative can be converted into an N-amino triazole by condensation with hydrazine hydrate. derpharmachemica.comderpharmachemica.comresearchgate.net Alternatively, the dithiocarbazate intermediate can be reacted with hydrazine hydrate to directly form an amino-thioxo-triazole derivative. derpharmachemica.comresearchgate.net

These heterocyclic appendages are known to possess a wide range of biological activities, and their incorporation into the phthalazinone structure is a proven method for generating novel compounds with enhanced or new therapeutic properties. ijper.orgchemmethod.com

HeterocycleSynthetic PrecursorKey ReagentsResulting MoietyReference(s)
Oxadiazole Phthalazin-2-yl-acetohydrazide1. CS₂, KOH 2. Reflux in ethanol5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl derpharmachemica.comresearchgate.net
Thiadiazole Potassium dithiocarbazate (from hydrazide)Conc. H₂SO₄5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl derpharmachemica.comresearchgate.net
Triazole 1,3,4-Oxadiazole derivativeHydrazine hydrate4-Amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl derpharmachemica.comderpharmachemica.comresearchgate.net
Triazole Potassium dithiocarbazate (from hydrazide)Hydrazine hydrate4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl derpharmachemica.comresearchgate.net

Molecular Hybridization with Other Bioactive Scaffolds (e.g., Dithiocarbamates)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been successfully applied to the phthalazinone scaffold. nih.govresearchgate.net Dithiocarbamates, known for their own biological activities, have been hybridized with phthalazinones to create novel potential anticancer agents. nih.govnih.gov

The synthesis of these hybrids involves placing the dithiocarbamate moiety at either the N-2 or C-4 position of the phthalazinone core. nih.gov The general approach requires the synthesis of an aminoalkyl phthalazinone intermediate.

N-2 Hybridization: The phthalazinone is first N-alkylated with a dihaloalkane (e.g., 1,2-dibromoethane). mdpi.com The resulting bromoalkyl phthalazinone is then converted to an aminoalkyl phthalazinone, often via Gabriel synthesis. mdpi.com

C-4 Hybridization: A 4-methylphthalazinone is brominated to a 4-(bromomethyl) derivative, which is then converted to a 4-(aminomethyl)phthalazinone. researchgate.netresearchgate.net

The key final step involves a one-pot reaction where the aminoalkyl phthalazinone is treated with carbon disulfide and a base (such as K₃PO₄), followed by the addition of an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) to form the final dithiocarbamate hybrid. nih.govresearchgate.net This modular approach allows for the synthesis of a library of hybrid compounds by varying the linker length, the substitution on the phthalazinone core, and the group attached to the sulfur of the dithiocarbamate. nih.gov

Hybrid PositionKey IntermediateSynthesis of IntermediateFinal Hybridization StepReference(s)
N-2 2-(2-Aminoethyl)phthalazin-1(2H)-oneN-alkylation with 1,2-dibromoethane, followed by Gabriel synthesisOne-pot reaction with CS₂/K₃PO₄ and an alkyl bromide nih.govmdpi.com
C-4 4-(Aminomethyl)-2-methylphthalazin-1(2H)-oneBromination of 4-methyl group, followed by Gabriel synthesisOne-pot reaction with CS₂/K₃PO₄ and an alkyl bromide nih.govresearchgate.net

Catalytic Approaches and Reaction Conditions in Phthalazinone Synthesis

The fundamental synthesis of the phthalazinone ring itself typically involves the condensation of a 2-acylbenzoic acid derivative with hydrazine. jpsbr.orgscispace.com Researchers have developed various catalytic methods to improve the efficiency, yield, and environmental friendliness of this transformation.

A simple and efficient method involves the reaction of phthalaldehydic acid with a substituted hydrazine using a catalytic amount of an organic acid, such as oxalic acid, in water. tandfonline.comresearchgate.net This water-mediated approach offers advantages like short reaction times, easy work-up, and the use of an inexpensive, environmentally benign catalyst. tandfonline.com The proposed mechanism involves protonation of the carbonyl group by the acid catalyst, facilitating the nucleophilic attack by hydrazine, followed by dehydrative cyclization. tandfonline.comresearchgate.net

Heteropolyacids (HPAs) have also been employed as heterogeneous and recyclable catalysts for this reaction, demonstrating good yields in solvents like chloroform. researchgate.net For reactions requiring higher atom economy and greener conditions, catalyst- and solvent-free methods have been developed. These reactions can be performed by simply heating the substrates (e.g., phthalaldehydic acid and hydrazine) together, achieving nearly quantitative yields in a short time (20-60 minutes) and allowing for simple purification by crystallization. scispace.com

In more complex synthetic routes, transition metal catalysts are used. A palladium-catalyzed one-pot synthesis of phthalazinones has been described using 2-halomethyl benzoates, paraformaldehyde (as a carbon source), and aryl hydrazines. acs.org This highlights the diverse catalytic tools available for constructing the core phthalazinone scaffold.

CatalystSubstratesConditionsAdvantagesReference(s)
Oxalic Acid Phthalaldehydic acid, Phenyl hydrazineWater, reflux (20-30 min)Simple, short reaction time, inexpensive catalyst, good yields, water-mediated tandfonline.comresearchgate.net
None Phthalaldehydic acid, HydrazineSolvent-free, heat (20-60 min)Highly atom-economic, catalyst- and solvent-free, high yield, simple purification scispace.com
Palladium 2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazinesOne-pot reactionUses inexpensive carbon source, good yields for substituted phthalazinones acs.org
Heteropolyacids (HPAs) Phthalaldehydic acid, Phenyl hydrazinesChloroformHeterogeneous, recyclable catalyst, good yields researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methylphthalazin 1 2h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-methylphthalazin-1(2H)-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For phthalazinone derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, any substituent protons (like the methyl group in this compound), and the lactam NH proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For instance, the lactam NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm, due to deshielding effects and hydrogen bonding. Aromatic protons resonate in the region of δ 7.0-8.5 ppm, with their specific shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. libretexts.org For example, vicinal coupling (³JHH) between adjacent aromatic protons typically ranges from 6-10 Hz. ucsd.edu Long-range couplings (⁴J) can also be observed, particularly meta-coupling in aromatic systems (1-3 Hz), which can aid in the assignment of proton signals. ucsd.eduorganicchemistrydata.org

Table 1: Representative ¹H NMR Data for Phthalazinone Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one Lactam NH ~12 Broad Singlet -
Chloromethyl CH₂ 4.5-5.5 Doublet -
4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one Aromatic H-8 8.47 d 7.2
Aromatic H-5 7.57 d 7.0
NH 4.22 d 5.7

Note: This table presents illustrative data from analogs to demonstrate typical chemical shifts and coupling patterns. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. bhu.ac.in Given the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets, where each unique carbon atom gives a distinct peak. organicchemistrydata.org The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, typically 0-220 ppm. bhu.ac.in

For this compound, the carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, appearing significantly downfield in the range of δ 155-165 ppm. beilstein-journals.org Aromatic carbons resonate between δ 110-150 ppm, while the methyl carbon would appear in the aliphatic region, typically δ 10-40 ppm. bhu.ac.inchemguide.co.uk The specific chemical shifts provide valuable information for confirming the carbon framework and the presence of functional groups. bhu.ac.insydney.edu.au

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phthalazinone Core Carbons

Carbon Environment Chemical Shift (δ, ppm)
C=O (Lactam) 155 - 165
Aromatic C (unsubstituted) 120 - 135
Aromatic C (substituted) 130 - 150

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by showing correlations between different nuclei. ucl.ac.ukwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other. ucl.ac.uklibretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, which is invaluable for tracing out the connectivity of proton networks within the molecule, such as the arrangement of substituents on the aromatic ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear 2D techniques that correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). wikipedia.orgsdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. sdsu.eduyoutube.com For example, the protons of the methyl group in this compound would show a correlation to the C6 carbon, confirming its position.

Phthalazinones can exist in two tautomeric forms: the lactam form and the lactim form. NMR spectroscopy is a powerful tool to investigate this tautomerism. encyclopedia.pub In the vast majority of cases, phthalazinone derivatives exist predominantly in the lactam form in solution, which is characterized by the presence of an N-H proton signal and a carbonyl carbon signal in the ¹H and ¹³C NMR spectra, respectively. beilstein-journals.org The absence of a signal for an O-H proton and the characteristic downfield shift of the carbonyl carbon provide strong evidence for the lactam structure. encyclopedia.pub In some instances, variable temperature NMR studies can be employed to investigate the equilibrium between tautomers, as the rate of interconversion can be temperature-dependent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the lactam ring. spectroscopyonline.com This band is typically observed in the region of 1650-1670 cm⁻¹. The exact position of this absorption can be influenced by factors such as hydrogen bonding and conjugation. msu.edulmu.edu The presence of this intense band is a clear indicator of the lactam structure and is one of the most readily identifiable peaks in the spectrum. libretexts.org In addition to the carbonyl stretch, other characteristic bands include N-H stretching (around 3200-3600 cm⁻¹) and C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹). utdallas.eduvscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (Lactam) Stretch 3200 - 3600 Medium, Broad
C-H (Aromatic) Stretch 3000 - 3100 Medium
C-H (Alkyl) Stretch 2850 - 3000 Medium
C=O (Lactam) Stretch 1650 - 1670 Strong, Sharp

Detection of N-H Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying the presence of the N-H bond in this compound and its derivatives. The stretching vibration of the N-H bond in the phthalazinone ring system typically appears in the region of 3100-3500 cm⁻¹. msu.edulibretexts.orguobabylon.edu.iq The exact position and shape of this absorption band can be influenced by factors such as hydrogen bonding and the presence of other functional groups within the molecule.

In the solid state, the N-H stretching frequency for phthalazinone derivatives is often observed as a broad band due to intermolecular hydrogen bonding. For instance, studies on various phthalazinone analogs have reported N-H stretching frequencies in the range of 3147 cm⁻¹ to 3379 cm⁻¹. jst.go.jp Specifically, the N-H stretching band for 1(2H)-phthalazinone has been observed at 3291 cm⁻¹ in IR and 3297 cm⁻¹ in µ-Raman spectra. researchgate.net For substituted phthalazinones, these values can shift. For example, a 4-(cyclohexylamino)-2-methylphthalazin-1(2H)-one derivative showed an N-H stretch at 3354 cm⁻¹, while a 4-{[2-(methylamino)ethyl]amino}phthalazin-1(2H)-one analog exhibited two bands at 3277 and 3229 cm⁻¹, corresponding to the different N-H groups. beilstein-journals.org

The following table summarizes the observed N-H stretching frequencies in various phthalazinone derivatives:

Compound/AnalogN-H Stretching Frequency (cm⁻¹)Reference(s)
1(2H)-Phthalazinone3291 (IR), 3297 (µ-Raman) researchgate.net
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine3310-3157 mdpi.com
4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one3354 beilstein-journals.org
4-{[2-(Methylamino)ethyl]amino}phthalazin-1(2H)-one3277, 3229 beilstein-journals.org
4-{[2-(Diethylamino)ethyl]amino}-2-methylphthalazin-1(2H)-one3344 beilstein-journals.org
2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one3360 beilstein-journals.org
Various Phthalazinone Derivatives3180-3230 sapub.org
Phthalazinone Hydrazide Derivative3364, 3260, 3174 jst.go.jp

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its analogs by analyzing their fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), which can then break down into smaller, characteristic fragment ions. libretexts.orgacdlabs.com

The fragmentation of phthalazinone derivatives often involves cleavage of the bonds adjacent to the carbonyl group and the heterocyclic ring. libretexts.org For example, a study on 2-(2-hydroxyethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one showed a molecular ion peak at m/z 314, with subsequent fragmentation peaks at m/z 302, 290, 276, and 248, indicating losses of small molecules and fragments from the parent structure. jpsbr.org The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org For instance, in one analog, the base peak was observed at m/z 129.9. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS has been used to confirm the elemental composition of newly synthesized phthalazinone derivatives. For example, in the characterization of 2-methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one, HRMS data was crucial for confirming the calculated molecular formula. beilstein-journals.org

The following table presents a selection of mass spectrometry data for various phthalazinone analogs:

Compound/AnalogMolecular Ion (m/z)Key Fragments (m/z)Reference(s)
2-(Benzyl)phthalazinethione252- jst.go.jp
4-(4-Methoxybenzyl)-2-((5-(2-oxopropyl)-1,3,5-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one266- jst.go.jp
2-(2-Hydroxyethyl)-4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one314302, 290, 276, 248 jpsbr.org
4-(Substituted)-2-(substituted)phthalazin-1(2H)-one463462, 129.9 (base peak) sapub.org
4-(Substituted)-2-(substituted)phthalazin-1(2H)-one438440 (M+2), 162 (base peak) sapub.org
2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one314.1326 ([M+H]⁺)- beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. libretexts.orgelte.hu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edubioglobax.com In molecules like this compound, the π → π* and n → π* transitions are of primary interest. udel.edu The extended conjugation in the phthalazinone ring system results in characteristic absorption bands in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the presence of substituents on the aromatic ring. For example, the UV-Vis spectra of phthalazinone derivatives often exhibit multiple absorption bands corresponding to the different electronic transitions within the molecule. jpsbr.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. sapub.org This method provides experimental evidence for the elemental composition of a newly synthesized compound, which is then compared with the calculated values based on the proposed molecular formula. The close agreement between the found and calculated percentages provides strong support for the proposed structure. Elemental analysis has been routinely employed in the characterization of a wide range of phthalazinone derivatives to verify their purity and composition. mdpi.comsapub.orgjst.go.jpjpsbr.org For a cocrystal of phthalazin-1(2H)-one, the elemental analysis results were: Found (Calculated): C 44.72 (44.81), H 2.39 (2.42), N 18.60% (18.66%). nih.gov

Integration of Experimental Spectroscopic Data with Computational Methods (e.g., Density Functional Theory) for Validation

The integration of experimental spectroscopic data with computational methods, particularly Density Functional Theory (DFT), offers a powerful approach for the validation of molecular structures and the interpretation of spectroscopic results. researchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. youtube.com By comparing the calculated spectra with the experimental data, a more detailed and confident assignment of the observed spectroscopic features can be achieved. For instance, DFT calculations at the B3LYP/6-311+G(**) level have been used to interpret the vibrational spectra of related heterocyclic compounds, showing good agreement between the observed and calculated frequencies. researchgate.net This integrated approach has been successfully applied to the study of various nitrogen-containing heterocyclic compounds, providing deeper insights into their structural and electronic properties. elsevierpure.com

Mechanistic Investigations into the Biological Activities of Phthalazin 1 2h One Derivatives

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, genome stability, and programmed cell death. jst.go.jp PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. jst.go.jpresearchgate.net Phthalazinone derivatives have been extensively developed as potent PARP inhibitors, with Olaparib (B1684210) being a clinically approved example. jst.go.jpnih.govjst.go.jp

The inhibitory mechanism of phthalazinone-based PARP inhibitors involves their structural mimicry of the NAD+ binding site of the enzyme. By occupying this site, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). jst.go.jp The accumulation of unrepaired SSBs leads to the formation of double-strand breaks during DNA replication, which are lethal to cancer cells deficient in homologous recombination repair pathways. researchgate.net

Research has focused on synthesizing novel phthalazinone derivatives to improve potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the inhibitory activities are related to the type of substituents and the length of the alkyl chain connecting the aromatic rings. nih.govjst.go.jp For instance, certain compounds have demonstrated greater inhibitory activity than the lead compound, Olaparib. jst.go.jptandfonline.com

Inhibitory Activity of Selected Phthalazinone Derivatives against PARP1
CompoundPARP1 IC₅₀ (nM)Intracellular PARylation EC₅₀ (nM)Reference
Compound 233.240.47 jst.go.jp
Olaparib-- jst.go.jp
Compound B1Potent (exact value not specified)- tandfonline.com
Compound B167.8- tandfonline.com

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes can lead to various therapeutic effects, and phthalazinone derivatives have been identified as potent PDE inhibitors. asm.orgacs.org Specifically, they have shown promise as antitrypanosomatid agents by targeting the PDEs of parasites like Trypanosoma cruzi. asm.orgnih.gov

The mechanism of action involves the elevation of intracellular cAMP levels within the parasite, which leads to detrimental physiological effects. asm.orgnih.gov For example, the tetrahydrophthalazinone derivative NPD-008 has been shown to increase cAMP levels in T. cruzi, causing osmotic distress and autophagy-like cell death. asm.org Conformational analysis of phthalazine (B143731) PDE IV inhibitors suggests that a planar and rigid conformation of substituents on the phthalazine core favors inhibitory activity. nih.gov

Activity of Tetrahydrophthalazinone NPD-008 against Trypanosoma cruzi
ParameterValue (µM)Reference
EC₅₀ (different forms and strains)6.6 - 39.5 asm.org

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that plays a key role in the polyol pathway, converting glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to diabetic complications such as neuropathy, retinopathy, and cataracts. nih.govnih.gov Phthalazinone derivatives, such as Zopolrestat, have been investigated as aldose reductase inhibitors (ARIs) to prevent these complications. nih.govnih.gov The inhibitory mechanism of these compounds involves binding to the active site of the aldose reductase enzyme, preventing the reduction of glucose. pku.edu.cn The development of potent and selective ARIs is a key research objective to minimize off-target effects. pku.edu.cnrsc.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal. yildiz.edu.trnih.gov Inhibitors of AChE are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. epa.gov A series of phthalazin-1(2H)-one derivatives have been designed and synthesized as novel cholinesterase inhibitors. researchgate.netrsc.org

These compounds are designed as analogues of the approved drug Donepezil (B133215). researchgate.net Molecular docking studies suggest that the most active phthalazinone derivatives bind to the same site as Donepezil on the AChE enzyme. researchgate.netrsc.org Structure-activity relationship studies have revealed that specific structural modifications on the phthalazinone scaffold significantly influence the inhibitory potency and selectivity against AChE over Butyrylcholinesterase (BuChE). researchgate.netrsc.org For instance, compounds 1f, 1h, and 1j from one study showed IC₅₀ values in the low micromolar or submicromolar range. rsc.org

Cholinesterase Inhibitory Activity of Selected Phthalazin-1(2H)-one Derivatives
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
1dIn µM rangeIn µM range rsc.org
1fLow micromolar/submicromolar- rsc.org
1hLow micromolar/submicromolar- rsc.org
1jLow micromolar/submicromolar- rsc.org
8c63% inhibition at 100 µM- gazi.edu.tr

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. researchgate.netd-nb.info Overexpression of these kinases is common in many human cancers, making them attractive targets for cancer therapy. researchgate.net A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold has been developed. researchgate.netacs.org

These compounds have shown high potency and, in some cases, significant selectivity for Aurora-A over Aurora-B, which is a desirable trait to minimize toxicity associated with Aurora-B inhibition. researchgate.netacs.org For example, a series of phthalazinone pyrazoles displayed over 1000-fold selectivity for Aurora-A. researchgate.net The mechanism involves binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis in proliferating tumor cells. researchgate.netacs.org Crystal structures of these inhibitors in complex with Aurora-A have revealed key hydrogen bonding interactions with the hinge region of the enzyme. researchgate.netresearchgate.net

Inhibitory Activity of Phthalazinone Derivatives against Aurora-A Kinase
CompoundAurora-A IC₅₀ (µM)Reference
P-60.18 ± 0.05 d-nb.info
P-200.22 ± 0.08 d-nb.info
VX-680 (Control)0.11 ± 0.03 d-nb.info
12cPotent antiproliferation (IC₅₀ 2.2-4.6 µM against cell lines) researchgate.net

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the first enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, leucine, and valine) in plants and microorganisms. nih.govucanr.edumdpi.com This pathway is absent in animals, making AHAS an ideal target for herbicides. ucanr.edunih.gov A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives have been designed and synthesized as novel AHAS inhibitors. nih.gov

These compounds act by blocking the substrate channel of the enzyme, preventing the biosynthesis of essential amino acids and leading to plant death. nih.govnih.gov Several of these synthesized methylphthalazin-1-one derivatives displayed good enzyme inhibition activity, with Kᵢ values comparable to known AHAS inhibitors. nih.gov Subsequent bioassays confirmed that these compounds exhibit typical symptoms of AHAS-inhibiting herbicides and show high, broad-spectrum herbicidal activities. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. nih.govyoutube.com The enzyme has two main isoforms, COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation. litfl.com Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects. Notably, compounds 4 , 5 , and 8b from this series were identified as potent and selective inhibitors of the COX-2 enzyme, while showing no activity against COX-1. nih.gov This selectivity suggests a promising profile for these derivatives as safer anti-inflammatory agents. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Phthalazinone Derivatives

Compound COX-2 Inhibition (IC50, µM) Selectivity Index (COX-1/COX-2)
4 Potent Selective
5 Potent Selective
8b Most Potent Selective
Celecoxib (Standard) Potent Selective

Data sourced from a study on 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives. nih.gov

5-Lipoxygenase (LOX-5) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is another critical player in the arachidonic acid metabolic cascade, responsible for the production of leukotrienes. nih.govmdpi.com Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma. nih.govbiorxiv.org Dual inhibition of both COX and 5-LOX pathways is considered a promising approach to develop anti-inflammatory drugs with a broader spectrum of activity and potentially a better safety profile, as it may mitigate some of the cardiovascular and gastrointestinal risks associated with selective COX-2 inhibitors. biorxiv.orgnih.gov

While the primary focus of many studies on phthalazinone derivatives has been on COX inhibition, the investigation into their effects on the 5-LOX pathway is also of significant interest. Research into various chemical scaffolds has shown that it is possible to design molecules with dual inhibitory capacity. For instance, studies on other heterocyclic compounds have identified derivatives with potent 5-LOX inhibitory effects. nih.gov Although specific data on 6-methylphthalazin-1(2H)-one's direct inhibition of 5-LOX is not detailed in the provided search results, the broader interest in dual COX/LOX inhibitors suggests this as a potential area for future investigation of phthalazinone derivatives. nih.gov

Receptor Modulation and Antagonism/Agonism

Beyond enzyme inhibition, phthalazinone derivatives have been shown to interact with various G protein-coupled receptors (GPCRs) and other receptor types, acting as antagonists or modulators.

α1-Adrenoceptor Antagonism

The phthalazinone nucleus is a known scaffold for compounds that can interact with adrenoceptors. researchgate.net While specific studies detailing the α1-adrenoceptor antagonism of this compound were not found, the general class of phthalazinone derivatives has been explored for such activity. This antagonistic action can lead to vasodilation and is a mechanism used by some antihypertensive drugs.

Androgen Receptor Antagonism

The androgen receptor (AR) is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer. Antagonism of this receptor is a key therapeutic strategy. The versatility of the phthalazinone scaffold has led to its investigation in the context of nuclear receptor ligands. researchgate.net However, specific research focusing on this compound or its direct derivatives as androgen receptor antagonists is not prominently featured in the available literature.

A3 Adenosine (B11128) Receptor Modulation

Phthalazinone derivatives have been developed as ligands for adenosine receptors. researchgate.net These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic effects in various diseases. The specific interaction of this compound with the A3 adenosine receptor subtype would require further dedicated investigation to elucidate its potential modulatory effects.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The phthalazinone scaffold has been identified as a promising framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com EGFR is a crucial membrane-bound tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor formation, particularly in cancers such as breast, colon, and ovarian cancer. semanticscholar.org

Research has focused on synthesizing novel phthalazine-based hydrazide derivatives aimed at targeting EGFR. In one study, a series of new compounds were developed and tested for their EGFR inhibitory activity. The findings demonstrated that certain derivatives possess significant potential to inhibit the enzyme. For instance, compounds 11d and 12c from this series showed noteworthy inhibitory capabilities. semanticscholar.org

These findings underscore the potential of the phthalazine core structure in designing selective agents for cancers where EGFR signaling plays a pivotal role. semanticscholar.orgnih.gov

Table 1: EGFR Inhibitory Activity of Selected Phthalazine Derivatives

Compound IC₅₀ (nM) Enzyme Inhibition (%)
11d 79.6 92.9
12c 65.4 96.2

Data sourced from in vitro EGFR enzyme inhibition assays. semanticscholar.org

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a key role in regulating adipogenesis, glucose metabolism, and fatty acid storage. nih.gov While compounds that activate PPARγ have been investigated for various therapeutic applications, the direct activation of this receptor by phthalazin-1(2H)-one derivatives is not well-documented in the current scientific literature.

Research into PPARγ agonists has often focused on other structurally related heterocyclic compounds. For example, studies have been conducted on phthalide (B148349) derivatives and N-substituted phthalimide (B116566) derivatives as potential PPARγ ligands. nih.govnih.gov These investigations have explored how modifications to the phthalimide structure can influence PPARγ agonistic activity. nih.gov However, specific research detailing the interaction between the phthalazinone scaffold and the PPARγ receptor is limited, and this remains an area for potential future investigation.

Anti-Proliferative and Anticancer Mechanisms

The anti-proliferative and anticancer properties of phthalazin-1(2H)-one derivatives are attributed to a variety of complex cellular mechanisms. These compounds have been shown to interfere with fundamental processes required for cell division and survival, such as DNA replication and protein degradation, and to modulate key signaling pathways involved in cancer progression.

Interference with DNA Topoisomerase Activity

One of the significant anticancer mechanisms of phthalazinone derivatives is their ability to interfere with DNA topoisomerase enzymes, particularly Topoisomerase II (Topo II). mdpi.comacs.org Topo II is essential for managing DNA tangling during replication and transcription, making it a critical target for antineoplastic agents. researchgate.net

Several studies have confirmed that novel series of phthalazine derivatives act as both Topo II inhibitors and DNA intercalators, meaning they can insert themselves into the DNA structure, disrupting its processes. nih.govacs.org In vitro testing of newly synthesized compounds revealed potent cytotoxic activity against various cancer cell lines. nih.govacs.org The most active of these compounds were evaluated for their direct inhibitory effect on the Topo II enzyme, with several demonstrating inhibitory concentrations at the micromolar level. acs.org For example, oxadiazol-phthalazinone derivatives have been shown to reduce the expression of Topo II by 46–56% in investigated cell lines. researchgate.net

Table 2: Topoisomerase II Inhibitory Activity of Selected Phthalazine Derivatives

Compound IC₅₀ (µM) vs. Topo II Reference Drug (Doxorubicin) IC₅₀ (µM)
8b 8.91 ± 0.77 9.65 ± 0.77
9d 7.02 ± 0.54 9.65 ± 0.77
14a 7.64 ± 0.66 9.65 ± 0.77

Data represents the concentration required for 50% inhibition of Topo II activity. nih.gov

Modulation of Proteasome Function

The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of abnormal or short-lived proteins, thereby maintaining cellular health and regulating processes like cell cycle control and apoptosis. Inhibition of the proteasome can lead to the accumulation of regulatory proteins that trigger programmed cell death in cancer cells.

The phthalazinone scaffold has been identified in scientific reviews as a structural foundation for the development of novel proteasome inhibitors. acs.org This suggests that derivatives of phthalazinone may exert some of their anticancer effects by modulating the function of this essential cellular machinery. However, while the potential for this mechanism is recognized, detailed studies and specific data on phthalazinone derivatives acting as direct proteasome inhibitors are not extensively covered in the available literature.

Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue maintenance, and its inappropriate activation is linked to the development and progression of several cancers, including medulloblastoma and basal cell carcinoma. The phthalazine structure has served as a template for potent inhibitors of this pathway.

Researchers have designed and synthesized optimized phthalazine compounds that act as novel Hedgehog signaling pathway inhibitors. These derivatives were developed by modifying known inhibitors to improve potency. In vitro Gli-luciferase assays, which measure the activity of a key transcription factor in the Hh pathway, demonstrated that many of the new derivatives have potent inhibitory activity, with IC₅₀ values in the nanomolar range.

One particularly potent compound, 23b , emerged from these studies, showing significantly higher potency than both the lead compound Taladegib and the marketed drug Vismodegib. This highlights the effectiveness of the phthalazine scaffold in designing targeted Hh pathway antagonists.

Table 3: Hedgehog Pathway Inhibitory Activity of Selected Compounds

Compound IC₅₀ (nM)
23b 0.17
Taladegib (Lead Compound) ~5.95
Vismodegib (Marketed Drug) ~3.91

Data from in vitro Gli-luciferase assays.

Inhibition of P-glycoprotein

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. It actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and effectiveness.

In a comprehensive review of the anticancer activities of phthalazinone derivatives, the inhibition of P-glycoprotein was listed as one of the potential mechanisms of action for this class of compounds. acs.org This suggests that certain phthalazinone analogues may function as MDR modulators, potentially restoring the efficacy of conventional anticancer drugs. Despite this mention, specific research and empirical data detailing the direct inhibition of P-gp by phthalazinone derivatives are limited in the currently reviewed scientific literature, indicating a need for further investigation in this area.

Induction of Apoptosis and Endoplasmic Reticulum Stress Modulation

Phthalazinone derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is crucial for eliminating cancerous cells. Research indicates that these compounds can trigger apoptosis through multiple molecular pathways.

One key mechanism involves the activation of the extrinsic apoptosis pathway. A novel phthalazinone derivative, compound 5832, has been shown to activate apoptotic signaling by increasing the expression of death receptor 5 (DR5). This leads to the targeted eradication of hepatocytes positive for the Hepatitis B virus core antigen (HBcAg).

Furthermore, other derivatives, such as certain oxadiazol-phthalazinones, engage the intrinsic apoptotic pathway. These compounds have been observed to elevate the expression of the tumor suppressor protein p53 and activate caspase 3. The p53 protein plays a central role in cell cycle regulation and apoptosis, and its activation can halt the proliferation of cancer cells and initiate their destruction. Caspase 3 is a critical executioner caspase that, once activated, dismantles the cell, leading to apoptotic cell death.

While the role of phthalazinone derivatives in inducing apoptosis is well-documented, their specific mechanisms for modulating endoplasmic reticulum (ER) stress are still under investigation.

Inhibition of Aβ 1-42 Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ 1-42, is a primary pathological hallmark of Alzheimer's disease. Phthalazinone derivatives have demonstrated the ability to modulate this aggregation process through different mechanisms, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Certain 2,3-dihydrophthalazine-1,4-dione derivatives have been found to accelerate the aggregation of Aβ42 into non-toxic species. ias.ac.in A study focusing on a fluorinated derivative, Phz 4, revealed that it interacts with the Aβ42 peptide, possibly through hydrophobic and halogen interactions, and promotes the formation of large, reorganized, and random aggregates. ias.ac.in These transformed aggregates were found to be significantly less toxic to neuronal cells compared to the typical fibrillar amyloid plaques. ias.ac.in

Conversely, other phthalazinone derivatives act as direct inhibitors of Aβ aggregation. Specific compounds, such as 6c and 6h, have shown potent inhibitory activity against the formation of amyloid-β plaques, outperforming some existing Alzheimer's disease medications in preclinical studies. researchgate.net These findings suggest that the phthalazinone scaffold can be modified to either prevent the formation of toxic Aβ oligomers and fibrils or to channel the aggregation process towards non-pathogenic endpoints. ias.ac.inresearchgate.net

Antimicrobial and Antifungal Mechanisms

Phthalazinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, functioning both as standalone agents and as synergistic enhancers of existing drugs.

The antimicrobial spectrum of phthalazinones includes activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. A naturally occurring derivative, amycophthalazinone A, isolated from a lichen-associated actinobacterium, showed potent inhibitory activity against Staphylococcus aureus, Salmonella typhi, and Candida albicans with Minimum Inhibitory Concentration (MIC) values of 32, 32, and 64 μg/mL, respectively. nih.gov

Synthetic derivatives have also shown promise. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. While the precise molecular targets are still being elucidated for many derivatives, some studies suggest that their cytotoxic properties, potentially through mechanisms like apoptosis induction, contribute to their antimicrobial effects. acs.org For instance, molecular docking studies on certain phthalazinedione derivatives suggest they may act by inhibiting vascular endothelial growth factor receptor II (VEGFR2), a mechanism primarily studied in cancer that could also impact microbial pathogens. acs.org

Table 2: Antimicrobial Activity of Selected Phthalazinone Derivatives
CompoundPathogenMIC (μg/mL)Reference
Amycophthalazinone AStaphylococcus aureus32 nih.gov
Salmonella typhi32 nih.gov
Candida albicans64 nih.gov

One of the most significant findings in the antifungal application of phthalazinones is their powerful synergistic effect when combined with azole antifungals like fluconazole (B54011). nih.gov This synergy is particularly effective against resistant strains of Candida albicans. nih.gov

The mechanism behind this synergy involves overcoming a common fungal resistance strategy: drug efflux. Phthalazinone analogues have been shown to enhance the efficacy of fluconazole by acting as chemosensitizing agents. They are believed to interfere with the function of fungal ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which are cellular pumps that actively expel antifungal drugs from the cell. By inhibiting these efflux pumps, the phthalazinone derivatives allow fluconazole to accumulate inside the fungal cell to a therapeutic concentration, thereby restoring its antifungal activity. This approach not only enhances the potency of existing drugs but also holds the potential to reverse clinical resistance in fungal pathogens. nih.gov

Anti-inflammatory Pathways (e.g., Inhibition of Nitric Oxide and Tumor Necrosis Factor-α Production, NF-kB Pathway Modulation)

Phthalazinone derivatives have been investigated for their anti-inflammatory properties, which are primarily mediated through the inhibition of key inflammatory enzymes and cytokines.

A significant anti-inflammatory mechanism of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. A series of novel 4-aryl-2(1H)-phthalazinone derivatives were designed as selective COX-2 inhibitors. Several of these compounds demonstrated potent anti-inflammatory activity comparable to the standard drug celecoxib, with the added benefit of a better gastric safety profile. nih.gov

In addition to COX-2 inhibition, certain phthalazinone derivatives can suppress the production of pro-inflammatory cytokines. Studies on benzylamine-substituted phthalazinones have shown their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine involved in systemic inflammation and the acute phase reaction. By downregulating the production of TNF-α, these compounds can effectively reduce the inflammatory cascade. While the inhibition of TNF-α and COX-2 by phthalazinone derivatives is established, their direct role in modulating other pathways, such as nitric oxide production or NF-kB signaling, requires further specific investigation.

Neuroprotective Mechanisms

Phthalazin-1(2H)-one derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities. nih.gov Among these, their potential for neuroprotection is an area of growing interest, particularly in the context of multifactorial neurodegenerative diseases like Alzheimer's. eurekaselect.com The neuroprotective effects of these compounds are believed to stem from their ability to interact with multiple biological targets, a departure from the traditional "one drug-one target" approach. eurekaselect.com

One of the primary mechanisms through which phthalazin-1(2H)-one derivatives are thought to exert their neuroprotective effects is through the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1). eurekaselect.com Overactivation of PARP-1 is implicated in the pathogenesis of neurodegenerative disorders, and its inhibition is considered a potential therapeutic strategy. eurekaselect.com By targeting PARP-1, these compounds can potentially mitigate neuronal damage.

Furthermore, some phthalazinone derivatives have been designed as multifunctional agents, incorporating pharmacophores that also target other key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.com This multi-target approach allows for a broader therapeutic impact. The phthalazin-1(2H)-one core is considered a privileged scaffold in medicinal chemistry due to its versatility in generating compounds with diverse biological activities. nih.govresearchgate.netnih.gov

Research into specific derivatives has provided insights into their neuroprotective potential. For instance, a novel series of phthalazinone derivatives was synthesized and evaluated for their PARP-1 inhibitory activity. researchgate.net Among these, certain compounds displayed potent inhibition of the PARP-1 enzyme, highlighting the potential of this chemical scaffold in developing neuroprotective agents. researchgate.net

The neuroprotective strategies involving these compounds align with broader goals in the field, which include preventing neuronal cell death, maintaining cognitive and motor functions, and ultimately improving the quality of life for individuals with neurological conditions. openaccessjournals.com The development of phthalazin-1(2H)-one derivatives as neuroprotective agents represents a promising avenue of research, leveraging their unique chemical properties to address the complex nature of neurodegenerative diseases.

Detailed Research Findings

A study focused on the design and synthesis of novel phthalazinone derivatives as potential multifunctional agents for Alzheimer's disease provided significant data on their inhibitory activities against key enzymes. eurekaselect.com The researchers synthesized a series of 21 novel compounds that integrated the 4-benzyl phthalazinone moiety, a known PARP-1 inhibitor pharmacophore, with the N-benzylpiperidine moiety from the AChE inhibitor, Donepezil. eurekaselect.com

The inhibitory activities of these synthesized compounds against PARP-1, AChE, and BChE were evaluated. The findings revealed that one compound, in particular, N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide, demonstrated potent PARP-1 inhibition with an IC50 value of 8.18 ± 2.81 nM. eurekaselect.com This compound also exhibited moderate BChE inhibitory activity (IC50 = 1.63 ± 0.52 μM) and weaker AChE inhibitory activity (IC50 = 13.48 ± 2.15 μM) when compared to Donepezil (IC50 = 0.04 ± 0.01 μM). eurekaselect.com

Molecular docking studies were also conducted to understand the binding interactions of the most potent compound with PARP-1 and human BChE (hBChE). eurekaselect.com The results indicated the formation of four hydrogen bonds between the compound and PARP-1. eurekaselect.com Furthermore, the compound was found to interact with critical amino acid residues, His438 and Trp82, within the active site of hBChE through hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory potency. eurekaselect.com

These findings underscore the potential of phthalazin-1(2H)-one derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease, with a primary neuroprotective mechanism involving potent PARP-1 inhibition.

Data Tables

Inhibitory Activities of a Lead Phthalazinone Derivative
EnzymeIC50 Value
PARP-18.18 ± 2.81 nM
Acetylcholinesterase (AChE)13.48 ± 2.15 μM
Butyrylcholinesterase (BChE)1.63 ± 0.52 μM
Molecular Interactions of a Lead Phthalazinone Derivative
TargetInteraction Details
PARP-1Formation of four hydrogen bonds.
Human Butyrylcholinesterase (hBChE)Interaction with critical residues His438 and Trp82 via hydrogen bonds and hydrophobic interactions.

Structure Activity Relationship Sar and Computational Studies of 6 Methylphthalazin 1 2h One Derivatives

Systematic Evaluation of Substituent Effects at the N-2 Position on Biological Activity

The N-2 position of the 6-methylphthalazin-1(2H)-one scaffold has been identified as a critical site for modulating pharmacological activity. mdpi.com Studies have shown that the introduction of various substituents at this position can significantly influence the potency and selectivity of the resulting compounds for different biological targets. mdpi.com

For instance, in the pursuit of novel anticancer agents, the introduction of a dithiocarbamate (B8719985) moiety at the N-2 position has yielded promising results. mdpi.comnih.gov Specifically, the nature of the group attached to the dithiocarbamate scaffold plays a crucial role. The substitution of a benzyl (B1604629) moiety with a propargyl group has been shown to significantly enhance antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

In the context of cholinesterase inhibitors, a different set of structural modifications at the N-2 position has proven effective. rsc.org The introduction of various aminoalkyl chains has led to the discovery of potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org The length and nature of the linker, as well as the terminal amine, are key determinants of inhibitory potency and selectivity. rsc.org

Furthermore, the alkylation of the N-2 position with simple alkyl groups, such as methyl or isopropyl, has been a common strategy in the synthesis of various phthalazinone derivatives, serving as a foundational modification for further structural elaboration at other positions. nih.gov This highlights the versatility of the N-2 position in the design of diverse bioactive molecules.

The following table summarizes the observed effects of N-2 substitution on the biological activity of this compound derivatives:

N-2 SubstituentTarget/ActivityKey Findings
Dithiocarbamate-propargylAnticancer (MCF-7)Significantly improved antiproliferative activity compared to benzyl analogues. nih.gov
Aminoalkyl chainsCholinesterase InhibitionPotent inhibition of AChE and BuChE, with activity dependent on linker length and terminal amine. rsc.org
Methyl/IsopropylGeneral SynthesisFoundational modification for creating diverse libraries of phthalazinone derivatives. nih.gov
Arylpiperazine alkyl chainα1-Adrenergic Receptor AffinityA four-carbon alkyl chain connecting to a terminal arylpiperazine moiety was found to be optimal for high affinity. nih.govnih.gov

Analysis of Substituent Effects at the C-4 Position on Biological Activity

The C-4 position of the this compound core is another key locus for structural modification that profoundly impacts biological activity. mdpi.com A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles.

In the development of antifungal agents, the presence of a 4-chlorobenzyl substituent at the C-4 position was found to be a critical determinant of activity. mdpi.com The combination of a methyl group at the N-2 position and a 4-chlorobenzyl group at C-4 resulted in a compound with remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. mdpi.comosf.io However, replacing the 4-chlorobenzyl group with a 2-naphthylmethyl group led to a loss of antifungal activity, underscoring the specific structural requirements at this position. mdpi.com

For anticancer applications, the nature of the substituent at C-4 also plays a significant role. In a series of dithiocarbamate hybrids, the presence of a methyl group at C-4, in conjunction with specific substitutions on the N-2 benzyl dithiocarbamate moiety, influenced the antiproliferative activity. nih.gov For instance, the substitution of a bromine atom on the benzyl ring was well-tolerated in the C-4 methyl analogues. nih.gov

Furthermore, the introduction of amino or polyamino substituents at the C-4 position has been explored for the development of new anticancer agents. nih.gov These modifications, achieved through palladium-catalyzed C-N bond formation, have yielded compounds with cytotoxic activity against various cancer cell lines. nih.gov

The table below outlines the influence of C-4 substituents on the biological activity of this compound derivatives:

C-4 SubstituentTarget/ActivityKey Findings
4-ChlorobenzylAntifungalEssential for potent antifungal activity, particularly when combined with an N-2 methyl group. mdpi.comosf.io
MethylAnticancerModulates the activity of N-2 dithiocarbamate derivatives. nih.gov
Amino/PolyaminoAnticancerConfers cytotoxic activity against various cancer cell lines. nih.gov
Phenyl and ThienylThromboxane A2 Synthetase InhibitionExhibited relatively high and well-balanced inhibitory activity. osf.io

Role of the Methyl Group at the C-6 Position in Modulating Pharmacological Profiles

In the context of antifungal agents, the combination of a C-6 methyl group with specific substituents at the N-2 and C-4 positions was found to be important for activity. mdpi.com For example, the compound 4-(4-chlorobenzyl)-2,6-dimethylphthalazin-1(2H)-one exhibited significant antifungal properties. This suggests that the C-6 methyl group contributes to the optimal conformation and physicochemical properties required for interaction with the fungal target.

Conformational Analysis and Electronic Characteristics in Relation to Biological Potency

The three-dimensional conformation and electronic properties of this compound derivatives are intrinsically linked to their biological potency. Computational studies, including conformational analysis and the calculation of electronic descriptors, have provided valuable insights into the spatial arrangement and charge distribution required for optimal interaction with biological targets.

A study on a potent antifungal derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, revealed specific conformational and electronic features that are likely responsible for its activity. mdpi.com These computational analyses can help in understanding the key interactions between the drug molecule and its receptor, paving the way for the design of new analogues with improved potency. The relative orientation of the substituted benzyl ring with respect to the phthalazinone core, as well as the charge distribution across the molecule, are critical factors.

The electronic characteristics, such as the distribution of partial charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can influence the reactivity and binding affinity of the compounds. ekb.eg For example, the presence of electron-withdrawing or electron-donating groups on the phthalazinone ring system can alter the electronic landscape of the molecule, thereby affecting its ability to form key interactions, such as hydrogen bonds or π-π stacking, with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach has been applied to derivatives of this compound to predict the activity of new compounds and to identify the key physicochemical properties that govern their biological effects. nih.gov

Two-dimensional QSAR (2D-QSAR) models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. mdpi.com These models are computationally less intensive than their 3D counterparts and can be very effective in predicting the biological activity of new compounds and guiding the design of more potent analogues. researchgate.netnih.gov

In the context of this compound derivatives, 2D-QSAR studies have been employed to correlate various structural features with their observed biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov By generating a statistically significant QSAR model, it becomes possible to virtually screen a library of yet-to-be-synthesized compounds and prioritize those with the highest predicted activity for actual synthesis and testing. nih.gov This approach can significantly accelerate the drug discovery process. mdpi.com

A typical 2D-QSAR study involves the following steps:

Data Set Preparation: A series of this compound derivatives with known biological activities is compiled. nih.gov

Descriptor Calculation: A large number of 2D descriptors, such as topological, constitutional, and electronic descriptors, are calculated for each molecule. nih.govmdpi.com

Model Building: Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

A crucial outcome of QSAR modeling is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of the compounds. nih.gov These descriptors provide a quantitative measure of properties like hydrophobicity, electronic effects, and steric characteristics. researchgate.net

For derivatives of this compound, QSAR studies have helped to pinpoint which properties are most important for a particular biological activity. For example, a QSAR model might reveal that the activity is positively correlated with a specific descriptor related to molecular size or negatively correlated with a descriptor for polarity.

Some of the key physicochemical descriptors that are often found to be important in QSAR models include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moments. nih.gov

Hydrophobicity Descriptors: These measure the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Descriptors: These describe the size and shape of the molecule.

By understanding which of these descriptors are most influential, medicinal chemists can make more informed decisions about which parts of the this compound scaffold to modify in order to enhance the desired biological activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational strategies that utilize the structural information of known active ligands to identify the essential chemical features required for biological activity. These models serve as 3D queries for virtual screening of compound libraries to discover new molecules with similar activity.

A notable example of ligand-based design involves the development of phthalazin-1(2H)-one derivatives as cholinesterase inhibitors. rsc.org In these studies, a new series of analogues are designed and synthesized based on the phthalazin-1(2H)-one scaffold to explore their potential as human cholinesterase inhibitors (ChEIs). rsc.org The biological results of these studies reveal that structural modifications significantly affect the inhibitory potency and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). rsc.org

A pharmacophore model for phthalazinone analogs has been proposed, consisting of six features: three hydrophobic spheres and three hydrogen bond acceptors. researchgate.net The model was developed based on a set of active and inactive compounds, and it was observed that potent compounds fit all six features, while inactive compounds fail to satisfy one or more of these features, highlighting their importance for activity. researchgate.net For instance, the lack of a hydrogen bond acceptor at a specific position in a 2-methyl-2H-isoquinolin-1-one, a related but distinct core, results in a loss of activity, underscoring the critical role of the phthalazinone scaffold's hydrogen-bonding capability. researchgate.net

In the context of anticancer drug design, molecular hybridization, a ligand-based strategy, has been employed to create novel phthalazinone-dithiocarbamate hybrids. nih.gov This approach combines the pharmacophoric features of the phthalazinone core with a dithiocarbamate moiety, another chemical entity with known anticancer properties. nih.gov The synthesis of derivatives such as 4-(aminomethyl)-2-methylphthalazin-1(2H)-one serves as a key step in creating these hybrid molecules. mdpi.com The resulting compounds have shown significant antiproliferative activity, with their efficacy and selectivity being dependent on the placement of the dithiocarbamate scaffold. nih.gov

The table below summarizes the antiproliferative activity of some phthalazinone-dithiocarbamate hybrids against various cancer cell lines.

CompoundLinker PositionSubstitutionA-2780 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)
6e N2p-bromobenzyl5.53 ± 0.09--
8e N2p-bromobenzyl7.51 ± 0.13--
6g N2propargyl5.20 ± 0.137.64 ± 0.5>100
Cisplatin --1.9 ± 0.113 ± 13.1 ± 0.1
Data sourced from a study on novel phthalazinone derivatives as potential anticancer agents. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that provide detailed insights into how a ligand interacts with its biological target at an atomic level. These techniques are instrumental in rationalizing SAR data and in the hit-to-lead optimization process.

Molecular docking studies on phthalazin-1(2H)-one derivatives have been conducted to elucidate their binding modes with various protein targets. For instance, in the development of novel cholinesterase inhibitors, docking simulations suggested that the most active phthalazinone derivatives recognize the donepezil (B133215) binding site in acetylcholinesterase through a network of interactions similar to the reference drug. rsc.org

In the context of anticancer research, docking studies have been performed on phthalazine (B143731) derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These studies have shown that the phthalazine ring can occupy the ATP binding domain, forming a crucial hydrogen bond with the backbone of Cys919. nih.gov The binding affinity of these compounds is influenced by the nature and length of substituents, which can occupy adjacent hydrophobic pockets. nih.gov

The prediction of binding affinity is a critical component of molecular docking and is often expressed as a docking score or binding energy. These values provide a quantitative estimate of the strength of the ligand-target interaction. For example, in the study of phthalazine derivatives as VEGFR-2 inhibitors, the binding affinities were calculated and compared to the standard drug sorafenib. nih.gov The results indicated that derivatives with specific spacers, such as hydrazide and urea, exhibited higher binding affinities, which correlated with their anticancer activities. nih.gov

The table below presents the predicted binding affinities of selected phthalazine derivatives against VEGFR-2.

CompoundBinding Affinity (kcal/mol)Hydrogen BondsInteracting Residues
Sorafenib -99.505Cys919, Glu885, Asp1046
2g -98.846Cys919, Val916, Glu883, Asp1044, Ile892
Data from a study on VEGFR-2 inhibition by phthalazine derivatives. nih.gov

Molecular docking not only predicts binding affinity but also identifies the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For phthalazinone derivatives targeting VEGFR-2, docking studies revealed that the 4-(4-chlorophenyl)phthalazine moiety occupies a hydrophobic pocket formed by residues such as Cys919, Phe918, and Leu1035. nih.gov The central phenyl linker of these derivatives was found to occupy another hydrophobic groove formed by Cys1045, Leu1035, and Val916, among others. nih.gov The hydrogen bonding of the phthalazinone core with Cys919 is a recurring and critical interaction for the inhibitory activity of this class of compounds. nih.gov

Chemoinformatic Approaches to Phthalazinone Research and Scaffold Prioritization

Chemoinformatics encompasses a range of computational methods used to analyze and manage large datasets of chemical information. In drug discovery, these approaches are vital for tasks such as compound selection for screening, the design of combinatorial libraries, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

The phthalazin-1(2H)-one scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a multitude of biological targets. nih.govresearchgate.netnih.gov This makes it a high-priority scaffold in drug discovery programs. Chemoinformatic tools are employed to explore the chemical space around this scaffold, generating virtual libraries of derivatives with diverse substituents. mdpi.com

In silico ADMET prediction is a key chemoinformatic application that helps in the early identification of drug candidates with favorable pharmacokinetic profiles. For example, studies on phthalazinone-dithiocarbamate hybrids have utilized web-based tools to predict properties like the n-octanol/water partition coefficient (log P) and topological polar surface area (TPSA). nih.gov These predictions help to assess the potential for oral bioavailability and blood-brain barrier penetration. nih.gov For instance, compounds with TPSA values between 20 and 130 Ų are predicted to have good passive diffusion across the gastrointestinal wall. nih.gov

The diverse biological activities reported for phthalazinone derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, further justify the prioritization of this scaffold in drug discovery efforts. Chemoinformatic analysis of the SAR data from various studies on phthalazinone derivatives can help to build predictive models that can guide the synthesis of new compounds with improved potency and selectivity for specific targets.

Emerging Research Applications and Future Directions for 6 Methylphthalazin 1 2h One

Development of Novel Therapeutic Agents Based on the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a privileged structure in drug development, with numerous derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org The introduction of a methyl group at the 6-position of this scaffold can significantly influence its biological activity, making 6-methylphthalazin-1(2H)-one a focal point of contemporary research.

Prospective Applications in Oncological Drug Development

The phthalazinone scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govbeilstein-journals.org Derivatives of this structure have been investigated for their ability to inhibit various targets crucial for cancer cell proliferation and survival.

Recent studies have explored the antiproliferative effects of novel phthalazinone-dithiocarbamate hybrids. nih.gov In one study, a series of these hybrid compounds were synthesized and evaluated against human ovarian carcinoma (A2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines. beilstein-journals.org Notably, compounds bearing the dithiocarbamate (B8719985) moiety at the N2 position of the phthalazinone ring showed significant cytotoxic activity. nih.gov The synthesis of these compounds often involves the functionalization of a phthalazinone scaffold, which can include methylated derivatives. nih.gov For instance, 4-(aminomethyl)-2-methylphthalazin-1(2H)-one has been used as a key intermediate in the synthesis of such potential anticancer agents. nih.govbeilstein-journals.org

Furthermore, research into 4-aminophthalazin-1(2H)-one derivatives has demonstrated their cytotoxic properties. A study evaluating a series of these compounds against human colon adenocarcinoma (HT-29) and human prostate cancer (PC-3) cell lines revealed that some derivatives exhibited significant cytotoxic effects, with IC50 values in the micromolar range. nih.gov The synthesis of these compounds involved the N-alkylation of 4-bromophthalazinone with methyl iodide, highlighting the role of the methyl group in creating these biologically active molecules. nih.gov

The table below summarizes the cytotoxic activity of selected phthalazinone derivatives.

Compound/DerivativeCell LineActivity (IC50)
Phthalazinone-dithiocarbamate hybridA2780 (ovarian)Micromolar range
Phthalazinone-dithiocarbamate hybridNCI-H460 (lung)Micromolar range
Phthalazinone-dithiocarbamate hybridMCF-7 (breast)Micromolar range
4-Aminophthalazinone derivativeHT-29 (colon)27.41 µM - 29.79 µM
4-Aminophthalazinone derivativePC-3 (prostate)20.12 µM - 27.27 µM

Advancements in Antiviral Therapeutics

The broader class of phthalazinone derivatives has been investigated for its potential antiviral activities. mdpi.com Research has shown that certain compounds based on this scaffold can inhibit the replication of various viruses. For instance, some phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV) replication complex. nih.govrsc.org In one study, a high-throughput screening of a large compound library led to the discovery of phthalazinone derivatives that effectively inhibit RABV infection and, more broadly, other lyssaviruses. rsc.org

Furthermore, other research has focused on the development of phthalazinone derivatives as inhibitors of the hepatitis B virus (HBV) capsid assembly. nih.gov Structure-activity relationship studies have led to the identification of potent anti-HBV compounds with good pharmacokinetic profiles. nih.gov While these studies establish the potential of the phthalazinone scaffold in antiviral drug discovery, specific research focusing solely on the antiviral properties of this compound is not extensively covered in the current body of literature. The functional role of the methyl group at the 6-position in modulating antiviral activity remains an area for future investigation.

Novel Strategies in Antimicrobial and Antifungal Chemotherapy

Derivatives of this compound have demonstrated significant promise as antimicrobial and antifungal agents. A notable study synthesized and tested twenty-five polysubstituted phthalazinone derivatives for their antifungal activity against a panel of pathogenic yeasts and fungi. Among these, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity, particularly against dermatophytes and Cryptococcus neoformans. rsc.org

The study highlighted that the presence of a methyl group at the N-2 position was crucial for the observed antifungal activity, as analogues without this substitution were inactive. The combination of the N-methyl group and a 4-chlorobenzyl substituent at the C-4 position was identified as a key structural feature for potent antifungal effects. This specific derivative was the only compound in the series to show activity against C. neoformans, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.

The table below details the antifungal activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one against various fungal strains.

Fungal StrainActivity (MIC in µg/mL)
Cryptococcus neoformans ATCC 3226412.5
DermatophytesNot specified

Potential in Neurodegenerative Disease Research

The phthalazinone scaffold is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. Research has focused on designing phthalazinone derivatives as inhibitors of cholinesterases, enzymes that play a crucial role in the progression of Alzheimer's.

A study focused on the design and synthesis of a new series of donepezil (B133215) analogues based on the phthalazin-1(2H)-one scaffold. These compounds were evaluated for their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several of the synthesized compounds showed significant inhibitory activity against AChE, with IC50 values in the low micromolar or submicromolar range. Molecular docking studies suggested that these active compounds bind to the active site of the enzyme in a manner similar to donepezil. While this research provides a strong rationale for the potential of the phthalazinone core in neurodegenerative disease research, further studies are needed to specifically elucidate the role and efficacy of the 6-methyl substitution on this scaffold.

Development of Herbicidal Agents

In the field of agricultural science, derivatives of this compound have been identified as potent herbicidal agents. A significant study in this area involved the design and synthesis of a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives. These compounds were developed as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

The synthesized compounds exhibited typical symptoms of AHAS-inhibiting herbicides and showed broad-spectrum and high herbicidal activities in post-emergence treatments against various weeds at an application rate of 150 g ai/ha. This research represents the first report of methylphthalazin-1-one derivatives as AHAS inhibitors, opening a new avenue for the development of novel herbicides.

The table below presents the herbicidal activity of the synthesized this compound derivatives against different weed species.

Weed SpeciesActivity at 150 g ai/ha
Echinochloa crus-galliHigh
Digitaria sanguinalisHigh
BluegrassHigh
Amaranthus retroflexusHigh
Chenopodium albumHigh

Strategies for Lead Optimization and Rational Drug Design in the Phthalazinone Class

The versatility of the phthalazinone scaffold makes it an excellent candidate for lead optimization and rational drug design. nih.gov The molecular hybridization approach, which combines the pharmacophoric features of different bioactive molecules into a single hybrid compound, has been successfully applied to phthalazinone derivatives to enhance their therapeutic potential. nih.govbeilstein-journals.org

Structure-activity relationship (SAR) studies are crucial in guiding the optimization process. For instance, in the development of antifungal agents, it was determined that a methyl group at the N-2 position and a 4-chlorobenzyl group at the C-4 position of the phthalazinone ring were critical for activity. This knowledge allows for targeted modifications to improve potency and selectivity.

Rational drug design also involves computational methods such as molecular docking to understand the binding interactions between the phthalazinone derivatives and their biological targets. In the case of cholinesterase inhibitors, docking studies helped to rationalize the observed SAR and confirmed that the designed compounds could fit into the active site of the enzyme. These computational insights, combined with synthetic chemistry, enable the design of next-generation this compound derivatives with improved efficacy and better pharmacokinetic profiles for various therapeutic applications.

Innovation in Synthetic Methodologies for Complex Phthalazinone Derivatives

The development of novel and efficient synthetic routes is paramount to exploring the full therapeutic potential of this compound and its analogs. Researchers are moving beyond traditional condensation reactions to devise more sophisticated and versatile methodologies for creating complex phthalazinone derivatives.

One prominent area of innovation involves palladium-catalyzed cross-coupling reactions . For instance, the Buchwald-Hartwig amination has been successfully employed for the synthesis of 4-aminophthalazin-1(2H)-ones. This method allows for the direct formation of a carbon-nitrogen bond, enabling the introduction of a diverse range of amino groups at the C4 position of the phthalazinone core. beilstein-journals.orgnih.gov This is particularly significant as the amino functionality serves as a crucial pharmacophore for various biological activities. nih.gov

Molecular hybridization is another powerful strategy being utilized to generate novel phthalazinone derivatives with potentially enhanced or dual biological activities. nih.gov This approach involves covalently linking the this compound scaffold with another pharmacologically active moiety. For example, the synthesis of phthalazinone-dithiocarbamate hybrids has been reported, where the dithiocarbamate group, known for its own anticancer properties, is appended to the phthalazinone core. nih.gov This can lead to synergistic effects and the development of compounds with improved therapeutic profiles.

Furthermore, multicomponent reactions (MCRs) are gaining traction as an efficient and atom-economical approach to constructing complex molecules in a single step. nih.gov These reactions, by their nature, increase synthetic efficiency and reduce waste, aligning with the principles of green chemistry. The development of novel MCRs involving this compound as a building block could significantly accelerate the discovery of new drug candidates.

Synthetic StrategyDescriptionKey Advantages
Palladium-Catalyzed AminationFormation of a C-N bond at the C4 position using a palladium catalyst.High efficiency, broad substrate scope for introducing diverse amino groups. beilstein-journals.org
Molecular HybridizationCovalent linking of the phthalazinone core with another bioactive molecule.Potential for synergistic or dual biological activities, novel mechanisms of action. nih.gov
Multicomponent ReactionsCombining three or more reactants in a single step to form a complex product.High atom economy, reduced reaction time and waste, increased synthetic efficiency. nih.gov

Integration of Advanced Computational Chemistry in Phthalazinone Research

Computational chemistry has become an indispensable tool in modern drug discovery, and its application in phthalazinone research is significantly accelerating the design and development of new therapeutic agents. By providing insights into molecular interactions and predicting biological activities, computational methods help to rationalize experimental findings and guide the synthesis of more potent and selective compounds.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (in this case, a this compound analog) to the active site of a target protein. For example, docking studies have been instrumental in understanding how phthalazinone derivatives inhibit enzymes like poly(ADP-ribose)polymerase (PARP-1), a key target in cancer therapy. researchgate.nettandfonline.com These studies can reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions that are essential for inhibitory activity, thereby guiding the design of new analogs with improved binding. researchgate.net

In addition to predicting binding modes, computational tools are used to calculate various molecular descriptors . These descriptors, which quantify different physicochemical properties of a molecule, can be used to develop quantitative structure-activity relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, allowing for the prediction of the activity of yet-unsynthesized molecules.

Furthermore, computational methods are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new phthalazinone derivatives. This early-stage assessment of a compound's drug-likeness is crucial for identifying candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in the drug development pipeline.

Computational MethodApplication in Phthalazinone ResearchSignificance
Molecular DockingPredicting the binding mode and affinity of phthalazinone analogs to biological targets (e.g., PARP-1, VEGFR2). researchgate.nettandfonline.comrsc.orgGuides the design of more potent and selective inhibitors by elucidating key molecular interactions.
QSAREstablishing a correlation between the chemical structure and biological activity of phthalazinone derivatives.Enables the prediction of the activity of novel compounds, prioritizing synthetic efforts.
ADMET PredictionIn silico assessment of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.Facilitates the early identification of candidates with favorable pharmacokinetic profiles, reducing attrition rates.

Exploration of New Biological Targets and Pathways for this compound Analogs

While phthalazinone derivatives have been historically investigated for their cardiovascular and anti-inflammatory properties, recent research has unveiled their potential to modulate a much broader range of biological targets and pathways, particularly in the realm of oncology. The this compound scaffold serves as a versatile template for the design of inhibitors targeting various components of cell signaling cascades implicated in disease.

A significant area of exploration is the development of enzyme inhibitors . As previously mentioned, phthalazinone derivatives have shown potent inhibitory activity against poly(ADP-ribose)polymerase (PARP-1) , an enzyme involved in DNA repair. researchgate.net PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. Another important enzyme target is vascular endothelial growth factor receptor 2 (VEGFR-2) , a key mediator of angiogenesis. rsc.org Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.

Beyond enzyme inhibition, researchers are investigating the potential of this compound analogs to modulate the activity of G-protein coupled receptors (GPCRs) . For instance, novel phthalazinone derivatives have been designed and synthesized as antagonists for α-adrenoceptors , which play a role in regulating blood pressure. cu.edu.eg

The exploration of new biological targets is often guided by initial broad-based screening followed by more focused mechanistic studies. The identification of novel targets for this compound analogs could open up new therapeutic avenues for a variety of diseases, from cancer to neurological disorders.

Biological TargetTherapeutic AreaExample of Phthalazinone Analog Activity
PARP-1OncologyInhibition of DNA repair in cancer cells. researchgate.nettandfonline.com
VEGFR-2OncologyInhibition of tumor angiogenesis. rsc.org
α-AdrenoceptorsCardiovascularAntagonistic activity with potential for blood pressure regulation. cu.edu.eg

Implementation of Green Chemistry Principles in Phthalazinone Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and develop more sustainable manufacturing processes. The synthesis of this compound and its derivatives is no exception, with researchers actively seeking to replace hazardous reagents, reduce waste, and improve energy efficiency.

One of the most impactful green chemistry approaches is the use of microwave-assisted synthesis . tandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. This is achieved through efficient and uniform heating of the reaction mixture. The synthesis of various phthalazinone derivatives has been successfully demonstrated using microwave technology, offering a greener alternative to conventional heating methods. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of more environmentally benign solvents, or in some cases, solvent-free reaction conditions.

Q & A

Q. What are the common synthetic routes for 6-methylphthalazin-1(2H)-one and its derivatives?

Synthesis typically involves multi-step methodologies:

  • Multi-component reactions : Palladium-catalyzed isocyanide insertion with o-bromobenzoate precursors .
  • Functionalization of phthalazinone scaffolds : Introduction of substituents like oxadiazole or piperazine groups via nucleophilic substitution or cyclization reactions .
  • Optimization : Reaction conditions (e.g., solvent choice, temperature) are critical; yields up to 85% have been reported under optimized protocols .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key findings include:

  • Planar aromatic systems with hydrogen-bonding interactions influencing packing .
  • Substituents like methyl groups alter intermolecular interactions, impacting solubility and reactivity .

Q. What analytical techniques are recommended for confirming purity and identity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions and confirms synthetic success .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What is the solubility profile of this compound, and how does it affect experimental design?

While specific data for the 6-methyl derivative is limited, structurally similar phthalazinones exhibit:

  • Low aqueous solubility (~7.2 µg/mL at pH 7.4), necessitating organic solvents (e.g., DMSO) for in vitro assays .
  • Solubility enhancements via derivatization (e.g., amine or hydroxyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic Review : Cross-validate data across studies (e.g., antifungal MIC values ranging from <10 µg/mL to inactive derivatives) .
  • Dose-Response Curves : Ensure consistent testing concentrations and endpoints (e.g., IC₅₀ vs. IC₉₀) .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What strategies improve yields in multi-step syntheses of complex derivatives?

  • Design of Experiments (DOE) : Optimize parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading .
  • Intermittent Purification : Intermediate purification via column chromatography minimizes side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

  • ADMET Prediction : Tools like Swiss-ADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Docking : Identifies binding modes to targets (e.g., fungal cytochrome P450 enzymes) .

Q. What methodologies evaluate metal ion sensing capabilities of phthalazinone-based chemosensors?

  • Fluorescence Quenching : Derivatives like 2-phenylphthalazin-1(2H)-one detect Fe³⁺/Fe²⁺ with a detection limit of 0.5 µM via turn-off fluorescence .
  • Titration Experiments : Job’s plot analysis confirms 1:1 binding stoichiometry .

Q. How is the antifungal mechanism of action studied for these derivatives?

  • Enzyme Inhibition Assays : Target ergosterol biosynthesis enzymes (e.g., lanosterol demethylase) in Candida species .
  • Morphological Analysis : Microscopy reveals hyphal growth inhibition in Aspergillus strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.